molecular formula C27H28OP2 B12883758 1,3-Bis(diphenylphosphino)propane hydrate

1,3-Bis(diphenylphosphino)propane hydrate

Cat. No.: B12883758
M. Wt: 430.5 g/mol
InChI Key: DQKTTYZPPBEGPL-UHFFFAOYSA-N
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Description

1,3-Bis(diphenylphosphino)propane hydrate is an organophosphorus compound with the chemical formula C27H26P2·H2O. It is a white solid that is soluble in organic solvents and slightly air-sensitive. This compound is classified as a diphosphine ligand, commonly used in coordination chemistry and homogeneous catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(diphenylphosphino)propane hydrate can be synthesized through several methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ] Another method involves metal-halogen exchange followed by metathesis: [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(diphenylphosphino)propane hydrate undergoes various types of reactions, including:

    Coordination Reactions: Forms complexes with transition metals.

    Oxidation: Can be oxidized to form phosphine oxides.

    Substitution: Participates in substitution reactions with halides.

Common Reagents and Conditions

    Coordination Reactions: Typically involve transition metal salts such as nickel(II) chloride or palladium(II) chloride.

    Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.

    Substitution: Reagents such as alkyl halides or aryl halides are used.

Major Products

    Coordination Reactions: Complexes such as dichloro(1,3-bis(diphenylphosphino)propane)nickel.

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives

Scientific Research Applications

1,3-Bis(diphenylphosphino)propane hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic reactions such as Kumada coupling, Suzuki-Miyaura coupling, and Heck reactions.

    Biology: Employed in the synthesis of biologically active metal coordination complexes.

    Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Bis(diphenylphosphino)propane hydrate involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (dppe): Another diphosphine ligand with a shorter carbon chain.

    1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer carbon chain.

    Triphenylphosphine (PPh3): A monophosphine ligand commonly used in coordination chemistry.

Uniqueness

1,3-Bis(diphenylphosphino)propane hydrate is unique due to its specific bite angle and ability to form six-membered chelate rings with transition metals. This property makes it particularly effective in controlling regioselectivity and enhancing the stability of metal complexes in catalytic reactions .

Properties

Molecular Formula

C27H28OP2

Molecular Weight

430.5 g/mol

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane;hydrate

InChI

InChI=1S/C27H26P2.H2O/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H2

InChI Key

DQKTTYZPPBEGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O

Origin of Product

United States

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